REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.P(Cl)(Cl)(Cl)(Cl)Cl.[NH:18]=[N+:19]=[N-:20]>C1C=CC=CC=1>[CH:6]1([N:5]2[C:3]([CH2:2][Cl:1])=[N:20][N:19]=[N:18]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring condition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 15° C. by ice-
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to a half volume
|
Type
|
CUSTOM
|
Details
|
an evaporator with a bath temperature of below 50° C
|
Type
|
CUSTOM
|
Details
|
To the concentrated reaction mixture
|
Type
|
STIRRING
|
Details
|
under stirring condition for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the inside temperature below 15° C
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The thus obtained
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
EXTRACTION
|
Details
|
is extracted with 200 ml of chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer is washed with water, 5% NaHCO3 aqueous solution, 5% hydrochloric acid and water in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquour is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from chloroform-petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1N=NN=C1CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |